molecular formula C19H28N8O2 B1670972 6-Amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]-3-pyridinyl]methyl]-7,9-dihydro-8H-purin-8-one CAS No. 1059070-10-8

6-Amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]-3-pyridinyl]methyl]-7,9-dihydro-8H-purin-8-one

Número de catálogo: B1670972
Número CAS: 1059070-10-8
Peso molecular: 400.5 g/mol
Clave InChI: SSZHESNDOMBSRV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

DSR 6434 es un agonista potente y selectivo del receptor tipo Toll 7 (TLR7). Ha mostrado efectos antitumorales significativos tanto en estudios in vitro como in vivo. El compuesto es conocido por su capacidad para activar células efectoras inmunitarias y mejorar la eficacia de la radioterapia en el tratamiento del cáncer .

Análisis De Reacciones Químicas

Aplicaciones Científicas De Investigación

DSR 6434 has been identified as an agonist of toll-like receptor 7 (TLR7), which plays a crucial role in the immune response by recognizing viral RNA and initiating the production of interferons . This characteristic suggests its potential use in immunotherapy and antiviral treatments.

Potential Therapeutic Applications

  • Antiviral Activity : As a TLR7 agonist, DSR 6434 may enhance immune responses against viral infections, making it a candidate for antiviral therapies.
  • Cancer Treatment : The compound has shown promise in preclinical studies as an anticancer agent. Similar compounds have been reported to exhibit cytotoxic effects against various cancer cell lines .
  • Neurological Disorders : Research indicates that compounds structurally related to DSR 6434 can influence neurochemical pathways, potentially aiding in the treatment of neurological disorders .

Comparison with Related Compounds

A comparative analysis of structurally similar compounds highlights the distinct properties of DSR 6434:

Compound NameStructure FeaturesUnique Aspects
2-AminoadenineContains an amino group at position 2Primarily used in genetic studies
7-MethylxanthineMethyl group at position 7Known for its role as a caffeine metabolite
9-MethylpurineMethyl group at position 9Used as a mutagen and in cancer research

These comparisons underline the unique biological activities attributed to DSR 6434 due to its specific functional groups and structural complexity.

Case Studies and Research Findings

Research on Mannich bases, a class of compounds that includes DSR 6434, has demonstrated their utility in various therapeutic contexts:

  • Anticancer Studies : A review of Mannich bases indicated that many exhibit significant cytotoxicity against cancer cell lines, with some derivatives showing enhanced potency compared to standard chemotherapeutics like 5-fluorouracil . For instance, certain Mannich bases derived from acetophenones displayed increased cytotoxicity towards hepatocellular carcinoma (HepG2) and lung carcinoma (SK-LU-1) cell lines.
  • Neuropharmacological Applications : Investigations into the neuropharmacological effects of similar compounds revealed their potential in modulating neurotransmitter systems, which could be beneficial for treating conditions such as depression or anxiety disorders .

Actividad Biológica

6-Amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]-3-pyridinyl]methyl]-7,9-dihydro-8H-purin-8-one, commonly referred to as DSR 6434, is a compound recognized for its potent biological activity as an agonist of Toll-like receptor 7 (TLR7). This article delves into the compound's biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H28N8O2
  • Molecular Weight : 400.48 g/mol
  • CAS Number : 1059070-10-8
  • Solubility : Soluble in DMSO and dimethyl formamide at approximately 10 mg/ml .

DSR 6434 functions primarily as a TLR7 agonist, activating immune responses by stimulating various immune effector cells. The compound induces significant production of pro-inflammatory cytokines and chemokines, including:

  • CXCL10
  • IL-12p70
  • IFN-γ
  • TNF-α

The effective concentration (EC50) for TLR7 activation is approximately 7.2 nM to 7.9 nM .

In Vitro Studies

In laboratory settings, DSR 6434 has demonstrated the ability to activate immune cells effectively. Specifically, it has been shown to induce the production of several key immune mediators in splenocytes isolated from Tlr7 wild-type mice but not in Tlr7-deficient mice, confirming its specific action on TLR7 .

In Vivo Studies

Research indicates that DSR 6434 exhibits significant anti-tumor properties:

  • Tumor Volume Reduction : In murine models of colorectal carcinoma (CT26), administration of DSR 6434 at a dose of 0.1 mg/kg resulted in reduced tumor volumes and increased survival rates.
  • Metastasis Suppression : The compound has also been shown to decrease the number of metastases in KHT murine fibrosarcoma models.
  • Radiation Therapy Enhancement : DSR 6434 enhances the efficacy of ionizing radiation therapy in solid tumor models, suggesting potential applications in combination therapies for cancer treatment .

Data Table: Summary of Biological Effects

Biological ActivityIn Vitro EffectIn Vivo Effect
TLR7 ActivationEC50 = 7.2 - 7.9 nMNot applicable
Cytokine ProductionInduces CXCL10, IL-12p70, IFN-γNot applicable
Tumor Volume ReductionNot applicableSignificant reduction in CT26 model
Metastasis SuppressionNot applicableDecreased metastases in KHT model
Radiation Therapy EnhancementNot applicablePotentiates effects in solid tumors

Case Studies and Research Findings

  • Adlard et al. (2014) reported that DSR 6434 significantly potentiates the effects of ionizing radiation on tumor growth, indicating its potential as a therapeutic agent in cancer treatment .
  • Nakamura et al. (2013) synthesized various derivatives of TLR agonists and highlighted the efficacy of DSR 6434 as a potent TLR7 agonist with favorable solubility characteristics for therapeutic applications .
  • A recent study by Negussie et al. (2022) explored the use of drug-eluting immunobeads incorporating DSR 6434 for targeted cancer therapies, showcasing its versatility in immunomodulation strategies .

Propiedades

IUPAC Name

6-amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]methyl]-7H-purin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N8O2/c1-4-5-8-21-18-24-16(20)15-17(25-18)27(19(28)23-15)12-13-6-7-14(22-11-13)29-10-9-26(2)3/h6-7,11H,4-5,8-10,12H2,1-3H3,(H,23,28)(H3,20,21,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZHESNDOMBSRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CN=C(C=C3)OCCN(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1059070-10-8
Record name DSR-6434
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1059070108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DSR-6434
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YBW739LJ0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]-3-pyridinyl]methyl]-7,9-dihydro-8H-purin-8-one
Reactant of Route 2
Reactant of Route 2
6-Amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]-3-pyridinyl]methyl]-7,9-dihydro-8H-purin-8-one
Reactant of Route 3
6-Amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]-3-pyridinyl]methyl]-7,9-dihydro-8H-purin-8-one
Reactant of Route 4
Reactant of Route 4
6-Amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]-3-pyridinyl]methyl]-7,9-dihydro-8H-purin-8-one
Reactant of Route 5
Reactant of Route 5
6-Amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]-3-pyridinyl]methyl]-7,9-dihydro-8H-purin-8-one
Reactant of Route 6
Reactant of Route 6
6-Amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]-3-pyridinyl]methyl]-7,9-dihydro-8H-purin-8-one
Customer
Q & A

Q1: What is the primary mechanism of action of DSR-6434?

A1: DSR-6434 is a small molecule agonist of Toll-like receptor 7 (TLR7) [, , ]. TLR7 is an innate immune receptor that recognizes single-stranded RNA, often derived from viruses. Upon activation, TLR7 initiates signaling cascades that lead to the production of type 1 interferons (like IFN-α) and other pro-inflammatory cytokines, ultimately stimulating both innate and adaptive immune responses [, ].

Q2: What is the impact of DSR-6434 administration on the tumor microenvironment?

A2: Studies have shown that DSR-6434 administration can lead to an increased infiltration of cytotoxic T lymphocytes (CTLs) into the tumor microenvironment []. This is significant because CTLs play a crucial role in recognizing and destroying tumor cells. Moreover, DSR-6434 treatment also upregulates the expression of cytotoxic factors within the tumor, such as TRAIL and granzyme B, further contributing to anti-tumor activity [].

Q3: What challenges are associated with the systemic administration of DSR-6434 and other TLR7 agonists?

A3: A major challenge with systemic TLR7 agonist therapy is the development of TLR tolerance []. TLR tolerance is characterized by a reduced immune response upon repeated exposure to the agonist. This can manifest as decreased IFN-α production and reduced activation of immune cells like lymphocytes []. Importantly, this diminished response is associated with a loss of anti-tumor efficacy [, ].

Q4: How does the dosing schedule of DSR-6434 impact its anti-tumor activity?

A4: Research indicates that frequent DSR-6434 administration (e.g., twice weekly) can induce TLR7 tolerance and abolish its anti-tumor activity []. Extending the dosing interval (e.g., weekly administration) helps to mitigate tolerance and maintain the therapeutic benefit of the drug []. These findings highlight the importance of optimizing dosing schedules for TLR7 agonists to maximize their therapeutic window.

Q5: What are potential biomarkers for monitoring TLR7 tolerance and treatment response to DSR-6434?

A5: Studies suggest that TLR7 expression on bone-marrow-derived plasmacytoid dendritic cells (BM-pDCs) could be a useful biomarker for TLR7 tolerance []. Additionally, sustained induction of TRAIL and granzyme B in the blood for several days after DSR-6434 administration may serve as potential pharmacodynamic biomarkers for predicting anti-tumor activity [].

Q6: Has DSR-6434 shown efficacy in combination with other cancer therapies?

A6: Yes, research indicates that DSR-6434 can potentiate the effects of ionizing radiation (IR) in murine models of colorectal carcinoma and fibrosarcoma []. The combination therapy resulted in improved survival rates and reduced metastatic burden compared to IR alone, suggesting a synergistic effect [].

Q7: What are the potential advantages of DSR-6434 compared to other TLR7 agonists?

A7: While direct comparisons are limited in the provided literature, DSR-6434 exhibits a distinct inflammatory profile compared to the endogenous TLR7 stimulator, RNA-containing immune complexes (RNA-IC) []. Notably, DSR-6434 induces lower levels of IFN-α but higher levels of other cytokines like IL-6, IL-8, and TNF compared to RNA-IC []. This distinct profile might contribute to differences in therapeutic efficacy and safety, warranting further investigation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.